1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
CAS No.: 2548998-65-6
Cat. No.: VC11843753
Molecular Formula: C20H21N7O2
Molecular Weight: 391.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548998-65-6 |
|---|---|
| Molecular Formula | C20H21N7O2 |
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | 1-[1-(9-methylpurin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C20H21N7O2/c1-24-13-23-17-18(24)21-12-22-19(17)25-9-7-14(8-10-25)26-11-16(28)27(20(26)29)15-5-3-2-4-6-15/h2-6,12-14H,7-11H2,1H3 |
| Standard InChI Key | JZSPPSUWIDVVMP-UHFFFAOYSA-N |
| SMILES | CN1C=NC2=C1N=CN=C2N3CCC(CC3)N4CC(=O)N(C4=O)C5=CC=CC=C5 |
| Canonical SMILES | CN1C=NC2=C1N=CN=C2N3CCC(CC3)N4CC(=O)N(C4=O)C5=CC=CC=C5 |
Introduction
Synthesis Methods
Synthesis of compounds with similar structures often involves multi-step reactions, including condensation reactions and alkylation steps. For example, the synthesis of related imidazolidine derivatives might involve the reaction of a piperidine derivative with an imidazolidine precursor in the presence of a catalyst.
Biological Activities
Compounds with purine and imidazolidine moieties can exhibit a range of biological activities, including antiviral, antibacterial, and antifungal properties. Their ability to interact with biological targets such as enzymes and receptors makes them candidates for drug development.
Related Compounds
Research on similar compounds, such as 1-(9H-purin-6-yl)piperidin-4-ylmethanone, indicates potential in medicinal chemistry due to their complex structures and biological activities.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Potential Biological Activities |
|---|---|---|---|
| 1-(9H-purin-6-yl)piperidin-4-ylmethanone | Not specified | Not specified | Antiviral, antibacterial |
| 1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | C16H18F3N7O2 | 397.36 | Not specified |
| 3-Phenylpiperidine-2,6-dione derivatives | Varies | Varies | Antiviral, antibacterial |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume